3,4-Dehydro-L-proline

Vue d'ensemble

Description

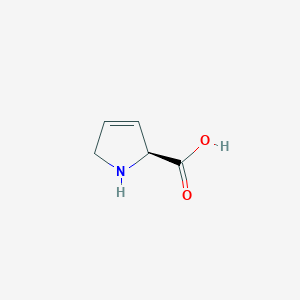

3,4-Dehydro-L-proline, also known as (S)-3-Pyrroline-2-carboxylic acid, is a derivative of the amino acid proline. It is characterized by the presence of a double bond between the third and fourth carbon atoms in the pyrrolidine ring. This compound is notable for its role in various biochemical processes and its utility in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dehydro-L-proline can be synthesized through several methods. One common approach involves the dehydrogenation of L-proline using specific reagents and catalysts. For instance, the use of immobilized reagents and scavengers in a modular flow reactor has been reported to yield N-Boc-3,4-dehydro-L-proline methyl ester with high purity and enantiomeric excess .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes. For example, Brevibacterium flavum mutants resistant to dl-3,4-dehydroproline have been used to enhance the production of L-proline .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dehydro-L-proline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The double bond in the pyrrolidine ring can be reduced under specific conditions.

Substitution: It can participate in substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Acid chlorides or anhydrides can be used for acylation reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in synthetic chemistry .

Applications De Recherche Scientifique

3,4-Dehydro-L-proline has several applications in scientific research:

Mécanisme D'action

3,4-Dehydro-L-proline exerts its effects primarily by inhibiting the activity of prolyl-4-hydroxylase, an enzyme crucial for the hydroxylation of proline residues in collagen and other proteins. This inhibition leads to the accumulation of non-hydroxylated proline residues, affecting the stability and function of the resulting proteins. The compound also acts as an alternate substrate for amino acid oxidase, further influencing metabolic pathways .

Comparaison Avec Des Composés Similaires

3,4-Dehydro-DL-proline: A racemic mixture of 3,4-Dehydro-L-proline and its enantiomer.

L-Proline: The parent amino acid from which this compound is derived.

Hydroxyproline: A hydroxylated derivative of proline, commonly found in collagen.

Uniqueness: this compound is unique due to its ability to inhibit prolyl-4-hydroxylase selectively and its role as an alternate substrate for amino acid oxidase. These properties make it a valuable tool in biochemical and physiological studies .

Activité Biologique

3,4-Dehydro-L-proline (3,4-DHP) is a significant compound in biological research due to its unique structural properties and its role as a selective inhibitor of prolyl hydroxylase enzymes. This article explores the biological activity of 3,4-DHP, focusing on its effects on cell death, cell wall assembly, and its potential applications in plant biology and microbiology.

3,4-DHP acts primarily as an inhibitor of prolyl-4-hydroxylase, a key enzyme involved in the hydroxylation of proline residues in proteins. This inhibition leads to several downstream effects:

- Cell Death Induction : Studies have shown that 3,4-DHP induces programmed cell death (PCD) in plant roots, particularly in Brachypodium distachyon. The frequency of TUNEL-positive nuclei increased significantly with higher concentrations of 3,4-DHP, indicating DNA damage and subsequent cell death .

- Alteration of Cell Wall Structure : In tobacco mesophyll cell protoplasts, treatment with 3,4-DHP resulted in impaired cell wall regeneration and prevented osmotic stability and mitosis. The electron microscopy analysis revealed that treated cells exhibited abnormal wall fibril structures .

2. Effects on Plant Cells

The biological activity of 3,4-DHP has been extensively studied in plant systems:

- Induction of Vacuolar Cell Death : The compound has been shown to cause a vacuolar-type cell death in the roots of plants. This was evidenced by significant ultrastructural changes in treated cells, including vacuole accumulation and degradation of organelles like mitochondria and plastids .

- Gene Expression Changes : The expression levels of various genes associated with PCD were significantly altered following treatment with 3,4-DHP. Notably, genes encoding metacaspases showed increased expression levels, indicating an activation of PCD pathways .

3. Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on the biological activity of 3,4-DHP:

Case Study 1: Programmed Cell Death in Plant Roots

In a study examining the effects of 3,4-DHP on Brachypodium distachyon, researchers observed that treatment with increasing concentrations led to a dose-dependent increase in TUNEL-positive nuclei. At concentrations of 250 µM, 500 µM, and 750 µM, the percentage of TUNEL-positive nuclei was recorded at 33.5%, 72.3%, and 82.6%, respectively . This indicates a clear relationship between the concentration of 3,4-DHP and the induction of DNA damage leading to cell death.

Case Study 2: Impact on Cell Wall Regeneration

Another study focused on Nicotiana tabacum mesophyll protoplasts demonstrated that treatment with micromolar concentrations of 3,4-DHP inhibited mitosis and disrupted normal cell wall regeneration processes. Electron microscopy revealed that untreated protoplasts formed dense fibrillar structures while treated cells exhibited irregularities such as globular coatings on microfibrils and open ribbon-like appearances .

Propriétés

IUPAC Name |

(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGHIGVFLOPEHJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193444 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4043-88-3 | |

| Record name | 3,4-Dehydro-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4043-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004043883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,4-Dehydro-L-proline acts as a potent inhibitor of prolyl 4-hydroxylase, a key enzyme responsible for the hydroxylation of proline residues in proteins, particularly in the biosynthesis of hydroxyproline-rich glycoproteins (HRGPs) [, , , , ].

A: Inhibiting prolyl 4-hydroxylase with DHP disrupts the proper formation of HRGPs, leading to abnormal cell wall structure and function in plants. This manifests as impaired cell wall assembly, reduced osmotic stability, and inhibited cell division in plant cells [, ]. In the roots of Brachypodium distachyon, DHP treatment induced morphological and ultrastructural changes characteristic of vacuolar-type cell death [].

A: Yes, research indicates that DHP can significantly reduce the incidence of fire blight infection caused by Erwinia amylovora in immature pear fruits []. Furthermore, DHP has demonstrated the ability to inhibit biofilm formation and induce dispersal of preformed biofilms in both streptomycin-sensitive and -resistant strains of E. amylovora [].

ANone: The molecular formula of this compound is C5H7NO2, and its molecular weight is 113.11 g/mol.

A: Yes, a study employed ab initio calculations to investigate the enantio-selective magnetic-field-induced second harmonic generation (MFISHG) in various chiral systems, including this compound. This research explored the influence of electron correlation, basis set size, and magnetic gauge origin on the calculated properties [].

A: While the precise SAR is not fully elucidated in the papers, the structural similarity of this compound to proline is crucial. This similarity allows it to bind to prolyl 4-hydroxylase, likely competing with proline and preventing the enzyme from hydroxylating proline residues in HRGPs [, , ].

A: Yes, research with E. coli showed that D-alanine dehydrogenase specifically oxidizes 3,4-dehydro-D-proline and not the L-isomer []. This suggests a stereospecific interaction with certain enzymes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.